molecular formula C14H19FO9 B134024 [(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate CAS No. 155488-15-6

[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate

Cat. No. B134024
CAS RN: 155488-15-6
M. Wt: 350.29 g/mol
InChI Key: NGYYXVXMDLMRLI-RRYROLNDSA-N
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Description

The compound “[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate” is a complex organic molecule. The (2S,3R,4S,5R) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The numbers (2, 3, 4, 5) refer to the carbon positions in the molecule .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It appears to contain an oxane (a six-membered ring containing one oxygen atom and five carbon atoms) with various functional groups attached, including acetoxy (OCOCH3) and fluoromethyl (CH2F) groups .

properties

IUPAC Name

[(2S,3R,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYYXVXMDLMRLI-RRYROLNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455986
Record name CTK4C8712
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate

CAS RN

155488-15-6
Record name CTK4C8712
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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